molecular formula C15H17ClFN5 B15122631 5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B15122631
M. Wt: 321.78 g/mol
InChI Key: NYRIYIGHABDIJZ-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a piperidine ring substituted with a fluoropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps One common approach starts with the preparation of the fluoropyridine derivative, which is then coupled with a piperidine derivativeReaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H17ClFN5

Molecular Weight

321.78 g/mol

IUPAC Name

5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H17ClFN5/c1-21(15-19-9-11(16)10-20-15)12-4-7-22(8-5-12)14-13(17)3-2-6-18-14/h2-3,6,9-10,12H,4-5,7-8H2,1H3

InChI Key

NYRIYIGHABDIJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=CC=N2)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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